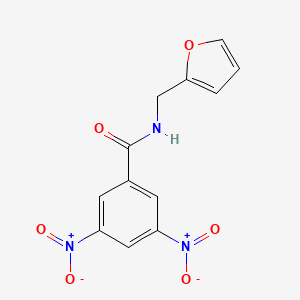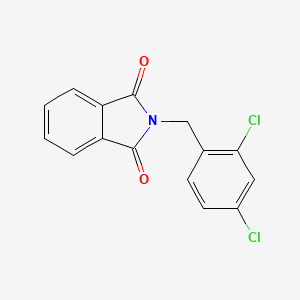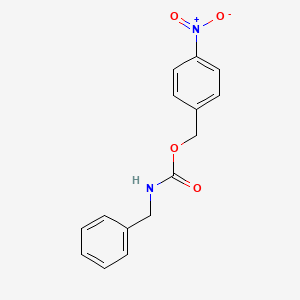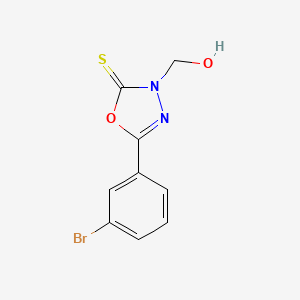![molecular formula C16H18N4O3S B11993344 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)
4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]アミノ}-6-tert-ブチル-3-(メチルスルファニル)-1,2,4-トリアジン-5(4H)-オンは、ベンゾジオキソール部分、トリアジン環、およびtert-ブチル基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-{[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]アミノ}-6-tert-ブチル-3-(メチルスルファニル)-1,2,4-トリアジン-5(4H)-オンの合成は、通常、複数の段階を伴います。
ベンゾジオキソール部分の形成: この段階では、カテコールとホルムアルデヒドを反応させて、1,3-ベンゾジオキソールを形成します。
トリアジン環の合成: トリアジン環は、シアヌルクロリドとtert-ブチルアミンおよびメチルチオールを反応させて合成されます。
縮合反応: 最後の段階では、塩基性条件下でベンゾジオキソール誘導体とトリアジン誘導体を縮合させて、目的の化合物を形成します。
工業的製造方法
この化合物の工業的製造は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、自動反応器、連続フロー化学、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチルスルファニル基で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、イミン基を標的にし、それをアミンに変換することができます。
置換: トリアジン環は求核置換反応を起こす可能性があり、tert-ブチル基は他の求核剤に置き換えられる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アミン。
置換: 使用される求核剤に応じて、さまざまな置換トリアジン。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応と経路を探求することができます。
生物学
生物学的研究では、この化合物の誘導体は、酵素阻害剤としての可能性、または生物学的プロセスを研究するためのプローブとして研究されています。
医学
医薬品化学では、この化合物は、抗がん剤、抗炎症剤、抗菌剤など、潜在的な治療特性について調査されています。
産業
工業部門では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-{[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]アミノ}-6-tert-ブチル-3-(メチルスルファニル)-1,2,4-トリアジン-5(4H)-オンの作用機序には、特定の分子標的との相互作用が関与しています。たとえば、医薬品用途では、特定の酵素の活性部位に結合してその活性を阻害する可能性があります。ベンゾジオキソール部分は、タンパク質中の芳香族残基と相互作用する可能性があり、トリアジン環はアミノ酸残基と水素結合を形成する可能性があります。
類似化合物の比較
類似化合物
4-アミノ-6-tert-ブチル-3-メルカプト-1,2,4-トリアジン-5(4H)-オン: 類似のトリアジン構造ですが、ベンゾジオキソール部分は含まれていません。
1,3-ベンゾジオキソール誘導体: 類似のベンゾジオキソール構造を持つ化合物ですが、官能基が異なります。
独自性
4-{[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]アミノ}-6-tert-ブチル-3-(メチルスルファニル)-1,2,4-トリアジン-5(4H)-オンの独自性は、ベンゾジオキソール部分とトリアジン環、およびtert-ブチル基を組み合わせている点にあります。
この詳細な概要は、さまざまな研究分野や産業における4-{[(E)-1,3-ベンゾジオキソール-5-イルメチリデン]アミノ}-6-tert-ブチル-3-(メチルスルファニル)-1,2,4-トリアジン-5(4H)-オンの重要性と可能性を強調しています。
類似化合物との比較
Similar Compounds
4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one: Similar triazine structure but lacks the benzodioxole moiety.
1,3-benzodioxole derivatives: Compounds with similar benzodioxole structures but different functional groups.
Uniqueness
The uniqueness of 4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one lies in its combination of a benzodioxole moiety with a triazine ring and a tert-butyl group
This detailed overview highlights the significance and potential of this compound in various fields of research and industry
特性
分子式 |
C16H18N4O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
4-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H18N4O3S/c1-16(2,3)13-14(21)20(15(24-4)19-18-13)17-8-10-5-6-11-12(7-10)23-9-22-11/h5-8H,9H2,1-4H3/b17-8+ |
InChIキー |
RUABOSSMJZGLKL-CAOOACKPSA-N |
異性体SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC3=C(C=C2)OCO3)SC |
正規SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC3=C(C=C2)OCO3)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)

![ethyl 6-bromo-5-hydroxy-1-methyl-2-{[methyl(phenyl)amino]methyl}-1H-indole-3-carboxylate](/img/structure/B11993283.png)
![6,7-Bis(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11993289.png)


![5-(4-Bromophenyl)-7,9-dichloro-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993310.png)



![Ethyl (2E)-2-[2-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11993330.png)

